1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole
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Description
The compound “1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole” is a complex organic molecule. It contains several functional groups including an indazole ring, a piperidine ring, and an imidazole ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Attached to this is a piperidine ring, a common motif in many pharmaceuticals, and an imidazole ring, a type of diazole. The presence of these rings suggests that the compound may have interesting binding properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings in its structure. The indazole and imidazole rings, for example, might undergo electrophilic substitution reactions. The piperidine ring could potentially be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence properties like its solubility, melting point, and reactivity .Safety and Hazards
As with any chemical compound, handling “1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole” would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but potential concerns could include toxicity, flammability, and reactivity .
Future Directions
Properties
IUPAC Name |
2-indazol-1-yl-1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-12-11-23-10-8-21-20(23)17-6-4-9-24(14-17)19(26)15-25-18-7-3-2-5-16(18)13-22-25/h2-3,5,7-8,10,13,17H,4,6,9,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYLYZWXPUQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)CN3C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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